molecular formula C5H11NO2 B12285263 (2R)-2-(Methylamino)butanoic acid

(2R)-2-(Methylamino)butanoic acid

Katalognummer: B12285263
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: CQJAWZCYNRBZDL-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(Methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of butanoic acid with a methylamino group attached to the second carbon atom in the R-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-aminobutanoic acid, with a methylating agent like methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve ®-2-aminobutanoic acid in a suitable solvent, such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Introduce methyl iodide to the reaction mixture and stir at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of flow microreactor systems, which offer advantages in terms of reaction control, efficiency, and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(Methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(Methylamino)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which (2R)-2-(Methylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(Methylamino)butanoic acid: The S-enantiomer of the compound, which may have different biological activities and properties.

    (2R)-2-Aminobutanoic acid: A precursor in the synthesis of (2R)-2-(Methylamino)butanoic acid.

    (2R)-2-(Ethylamino)butanoic acid: A similar compound with an ethylamino group instead of a methylamino group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties. Its R-configuration and methylamino group make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

(2R)-2-(methylamino)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI-Schlüssel

CQJAWZCYNRBZDL-SCSAIBSYSA-N

Isomerische SMILES

CC[C@H](C(=O)O)NC

Kanonische SMILES

CCC(C(=O)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.